3-(6-Fluoronaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol
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Overview
Description
3-(6-Fluoronaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a fluoronaphthalene moiety attached to a dimethylpyrrolidin-3-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoronaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoronaphthalene and 1,2-dimethylpyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluoronaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(6-Fluoronaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Fluoronaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(6-Chloronaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(6-Bromonaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol: Similar structure but with a bromine atom instead of fluorine.
3-(6-Iodonaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol: Similar structure but with an iodine atom instead of fluorine.
Properties
CAS No. |
823178-82-1 |
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Molecular Formula |
C16H18FNO |
Molecular Weight |
259.32 g/mol |
IUPAC Name |
3-(6-fluoronaphthalen-2-yl)-1,2-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C16H18FNO/c1-11-16(19,7-8-18(11)2)14-5-3-13-10-15(17)6-4-12(13)9-14/h3-6,9-11,19H,7-8H2,1-2H3 |
InChI Key |
OBRNMJGKPYNZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1C)(C2=CC3=C(C=C2)C=C(C=C3)F)O |
Origin of Product |
United States |
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